molecular formula C17H35NO B11943682 (R,E)-1-Aminoheptadec-3-en-2-ol

(R,E)-1-Aminoheptadec-3-en-2-ol

Cat. No.: B11943682
M. Wt: 269.5 g/mol
InChI Key: NTZGVZKEAIALQE-IAOULYHDSA-N
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Description

(R,E)-1-Aminoheptadec-3-en-2-ol is a chiral amino alcohol characterized by a 17-carbon aliphatic chain with a trans (E)-configured double bond at position 3 and an amino group at position 1. Its stereochemical configuration (R at C1) and extended hydrophobic chain make it structurally unique among amino alcohols. Its synthesis typically involves stereoselective methods, such as asymmetric allylic amination or enzymatic resolution, to ensure high enantiomeric purity .

Properties

Molecular Formula

C17H35NO

Molecular Weight

269.5 g/mol

IUPAC Name

(E,2R)-1-aminoheptadec-3-en-2-ol

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h14-15,17,19H,2-13,16,18H2,1H3/b15-14+/t17-/m1/s1

InChI Key

NTZGVZKEAIALQE-IAOULYHDSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](CN)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(CN)O

Origin of Product

United States

Preparation Methods

1-Desoxymethylsphingosine is synthesized through a biochemical pathway involving the enzyme serine palmitoyltransferase (SPT). The synthesis begins with glycine, which undergoes a series of enzymatic reactions to form the final product . The industrial production methods for this compound typically involve the use of advanced biochemical techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-Desoxymethylsphingosine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Desoxymethylsphingosine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-desoxymethylsphingosine involves its interaction with specific molecular targets and pathways. It is synthesized from glycine in the presence of serine palmitoyltransferase, and it lacks the hydroxyl group essential for glycosphingolipid generation . This results in the accumulation of intermediate products, which can affect various cellular processes. The compound is less neurotoxic compared to 1-desoxysphingosine, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl (1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate This bicyclic amino ester features a rigid bicyclo[2.2.2]octene scaffold and an ester group, contrasting sharply with the linear aliphatic chain of (R,E)-1-aminoheptadec-3-en-2-ol. While both compounds are chiral amino alcohols, the bicyclic structure enhances thermal stability (melting point: 189–194°C for its salts) compared to the lower melting point expected for the aliphatic target compound .

(b) 2-Amino-1-phenylethanol A simpler aromatic amino alcohol, this compound lacks the long hydrocarbon chain and double bond. Its hydrophobicity is significantly lower, limiting its utility in lipid-based applications where (R,E)-1-aminoheptadec-3-en-2-ol excels.

Physicochemical Properties
Property (R,E)-1-Aminoheptadec-3-en-2-ol Ethyl (1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate 2-Amino-1-phenylethanol
Molecular Formula C₁₇H₃₅NO C₁₁H₁₅NO₂ C₈H₁₁NO
Molecular Weight (g/mol) 273.47 193.24 137.18
Melting Point (°C) ~50–60 (estimated) 189–194 (salts) 78–80
Optical Rotation ([α]ᴅ) Not reported +15.3 to +63.5 (depending on salt) +34.5 (in ethanol)
Solubility Lipophilic Moderate in polar solvents (e.g., ethanol) Highly polar-soluble

Key Observations :

  • The bicyclic compound’s high melting point and optical activity highlight the impact of structural rigidity and salt formation on physical properties .
  • (R,E)-1-Aminoheptadec-3-en-2-ol’s long chain confers lipid solubility, making it suitable for membrane-related studies.

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